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Compound of Interest

Compound Name:
2,7-Dimethyl-1H-

benzo[d]imidazole

CAS No.: 23291-66-9

Cat. No.: B2823866

Get Quote

Physicochemical Properties, Synthesis, and
Functionalization[1]
Executive Summary
2,7-Dimethyl-1H-benzo[d]imidazole (CAS: 582-60-5 for the 2,4-dimethyl tautomer) is a

bicyclic heteroaromatic compound characterized by a benzene ring fused to an imidazole ring,

with methyl substitutions at the C2 and C7 positions.[1]

This compound represents a critical "privileged scaffold" in drug discovery due to its structural

similarity to purine nucleotides and its ability to engage in hydrogen bonding and π-stacking

interactions.[1] Unlike the more common 5,6-dimethyl isomer (found in Vitamin B12), the 2,7-

dimethyl substitution pattern introduces unique steric constraints near the N-H moiety,

significantly influencing its coordination chemistry and binding selectivity in kinase active sites.

Key Technical Insight: In solution, 2,7-dimethyl-1H-benzimidazole exists in rapid tautomeric

equilibrium with 2,4-dimethyl-1H-benzimidazole.[1] The "2,7" designation is often preferred
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when discussing metal coordination or specific binding modes where the steric bulk of the

methyl group adjacent to the NH is the defining feature.

Physicochemical Profile
The following data summarizes the core properties of the molecule. Note that due to

tautomerism, experimental values often reflect the equilibrium mixture.[1]

Property Value / Description Notes

IUPAC Name
2,7-Dimethyl-1H-

benzo[d]imidazole

Tautomer of 2,4-dimethyl-1H-

benzo[d]imidazole

Molecular Formula C₉H₁₀N₂

Molecular Weight 146.19 g/mol

Appearance Beige to off-white solid Crystalline foam or powder

Melting Point 170–175 °C (approx.)[1] Varies by crystal habit/purity

pKa (Conjugate Acid) ~6.2

More basic than unsubstituted

benzimidazole (pKa 5.5) due

to electron-donating methyls.

[1]

LogP ~2.1
Moderate lipophilicity; suitable

for CNS penetration.[1]

Solubility
Soluble in DMSO, MeOH,

EtOH; Low in H₂O

Protonation (pH < 5) drastically

increases aqueous solubility.[1]

Synthetic Methodology
The most robust synthesis of 2,7-dimethylbenzimidazole utilizes the condensation of 3-methyl-

1,2-phenylenediamine with a C2 synthon (orthoester or acetic acid).[1] The following protocol,

adapted from recent iridium-catalyzed borylation studies, offers high yield and purity.

Protocol: Condensation via Trimethylorthoacetate[1][2]
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Reaction Principle: The reaction proceeds through the formation of an imidate intermediate

followed by cyclization and loss of methanol.

Reagents:

3-Methyl-1,2-phenylenediamine (1.0 equiv)[1]

Trimethylorthoacetate (2.0 equiv)

Methanol (Solvent)

Silica gel (for purification)[2]

Step-by-Step Workflow:

Dissolution: Charge a round-bottom flask with 3-methyl-1,2-phenylenediamine (e.g., 6.0

mmol) and dissolve in Methanol (5 mL).

Addition: Add trimethylorthoacetate (6.0 mmol, 1.0 equiv) dropwise to the stirring solution.

Reflux: Heat the mixture to reflux (approx. 65 °C).

Completion: After 20 minutes, add a second portion of trimethylorthoacetate (1.0 equiv) to

drive the reaction to completion. Continue reflux for 20 minutes. Monitor by TLC (Eluent:

10% MeOH in CH₂Cl₂).

Work-up: Evaporate the solvent under reduced pressure to yield a crude residue.

Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 8%

MeOH in CH₂Cl₂).

Yield: Expect ~60–75% yield of a beige solid.

Visualization: Synthetic Pathway
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Caption: Synthetic route via orthoester condensation. The 3-methyl group on the diamine

dictates the 4/7 substitution on the benzimidazole core.

Structural Characterization (NMR)
Accurate identification requires distinguishing the 2,7-isomer from other dimethyl derivatives.[1]

The following ¹H NMR data (in DMSO-d₆) is diagnostic.
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

NH 12.12 Singlet (br) 1H

Exchangeable

proton; shift

varies with

concentration.[1]

C4-H / C7-H 7.25
Doublet (J = 7.8

Hz)
1H

Proton adjacent

to the

bridgehead,

deshielded by

aromatic current.

[1]

C5-H / C6-H 6.99
Triplet (J = 7.6

Hz)
1H

Proton at the

meta position

relative to

bridgehead.[1]

C6-H / C5-H 6.90
Doublet (J = 7.3

Hz)
1H

Proton adjacent

to the methyl

group (shielded

slightly).[1]

C2-CH₃ 2.48 Singlet 3H

Methyl on the

imidazole ring

(characteristic

shift ~2.5 ppm).

[1]

C7-CH₃ 2.47 Singlet 3H

Methyl on the

benzene ring

(often overlaps

with C2-Me).[1]

Note on Tautomerism: In the ¹H NMR spectrum, the signals for H4 and H7 (and the methyls)

may appear averaged or distinct depending on the solvent and temperature. In DMSO-d₆, rapid

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://en.wikipedia.org/wiki/5,6-Dimethylbenzimidazole
https://en.wikipedia.org/wiki/5,6-Dimethylbenzimidazole
https://en.wikipedia.org/wiki/5,6-Dimethylbenzimidazole
https://en.wikipedia.org/wiki/5,6-Dimethylbenzimidazole
https://en.wikipedia.org/wiki/5,6-Dimethylbenzimidazole
https://en.wikipedia.org/wiki/5,6-Dimethylbenzimidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2823866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


exchange often simplifies the spectrum, making the molecule appear symmetric (effectively

"2,4-dimethyl" and "2,7-dimethyl" signals average out).[1]

Reactivity & Functionalization
The 2,7-dimethyl scaffold is not chemically inert; it serves as a versatile substrate for modern

C-H activation chemistries.[1]

Iridium-Catalyzed C-H Borylation
Recent studies utilizing [Ir(COD)OMe]₂ catalysts have shown that 2,7-dimethylbenzimidazole

undergoes selective C-H borylation.[1]

Selectivity: The steric bulk of the 7-methyl group (or 4-methyl) directs borylation to the

sterically accessible C5 or C6 positions.

Application: This allows for the late-stage introduction of aryl groups via Suzuki-Miyaura

coupling, rapidly expanding library diversity for SAR (Structure-Activity Relationship) studies.

[1]

Visualization: Tautomerism & Reactivity
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Caption: Tautomeric equilibrium and subsequent C-H functionalization pathway.

Biological & Industrial Relevance[1][3][4][5][6][7]
Medicinal Chemistry

Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 2,7-dimethyl

substitution provides a unique steric profile that can induce selectivity for specific kinase

isoforms by clashing with the "gatekeeper" residues in the ATP-binding pocket.[1]

Anthelminthic Activity: While less potent than 2-carbamate derivatives (e.g., albendazole),

the alkyl-substituted core retains tubulin-binding affinity, serving as a lead for overcoming

resistance in parasitic nematodes.[1]
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Catalysis (Ligand Design)
Pincer Ligands: The N3 nitrogen of the imidazole ring is a robust donor for transition metals.

2,7-Dimethylbenzimidazole is used as a backbone for PCN (Phosphine-Carbon-Nitrogen)

pincer ligands.[1] The methyl group at C7 prevents "rolling" of the ligand, enforcing a rigid

geometry around the metal center (e.g., Nickel or Palladium), which is crucial for

stereoselective catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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